1-(3-Fluorophenyl)propane-1,3-diol
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Overview
Description
1-(3-Fluorophenyl)propane-1,3-diol is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)propane-1,3-diol can be synthesized through several methods. One common approach involves the reduction of 3-fluorophenylpropanal using a reducing agent such as sodium borohydride in the presence of a solvent like ethanol. The reaction typically proceeds under mild conditions, yielding the desired diol.
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of 3-fluorophenylpropanal using a heterogeneous catalyst such as palladium on carbon. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Fluorophenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the diol to produce alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: 3-fluorophenylpropanoic acid.
Reduction: 1-(3-fluorophenyl)propan-1-ol.
Substitution: 1-(3-methoxyphenyl)propane-1,3-diol.
Scientific Research Applications
1-(3-Fluorophenyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)propane-1,3-diol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
- 2-(4-Fluorophenyl)propane-1,3-diol
- 2-(4-Methoxyphenyl)propane-1,3-diol
- 2-(4-Methylphenyl)propane-1,3-diol
Comparison: 1-(3-Fluorophenyl)propane-1,3-diol is unique due to the position of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom in the meta position (3-position) can lead to different electronic effects and steric interactions, distinguishing it from other similar compounds.
Properties
CAS No. |
51699-47-9 |
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Molecular Formula |
C9H11FO2 |
Molecular Weight |
170.18 g/mol |
IUPAC Name |
1-(3-fluorophenyl)propane-1,3-diol |
InChI |
InChI=1S/C9H11FO2/c10-8-3-1-2-7(6-8)9(12)4-5-11/h1-3,6,9,11-12H,4-5H2 |
InChI Key |
NNSRZZIDIQCCOS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(CCO)O |
Origin of Product |
United States |
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